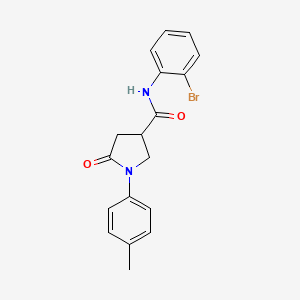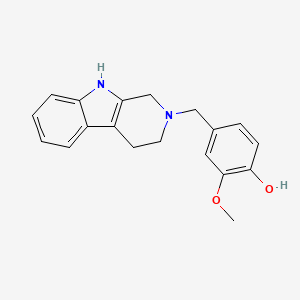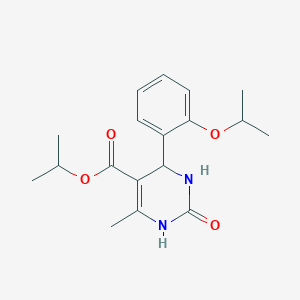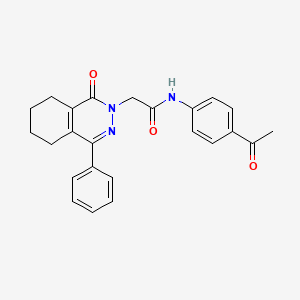![molecular formula C18H18N2OS B4941503 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)
2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique pharmacological profile, broad-spectrum activity, and relatively low toxicity. However, the limitations include its poor solubility, which can make it difficult to formulate for in vivo studies, and its limited bioavailability, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's activity against other diseases, such as viral infections and autoimmune disorders.
3. Development of novel drug formulations to improve the bioavailability and therapeutic efficacy of the compound.
4. Identification of the exact molecular targets and mechanisms of action of the compound to facilitate the development of more specific and potent drugs.
5. Investigation of the compound's pharmacokinetics and toxicology to determine its safety and suitability for clinical use.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its unique pharmacological profile and broad-spectrum activity make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophenol with 3,4-dihydro-2H-pyran-4-one in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with benzyl bromide and sodium hydride to afford the final product.
Scientific Research Applications
2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
2-benzyl-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13-14(9-11)22-18-16(13)17(21)19-15(20-18)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLNVPBPAISES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)

![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
